REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1([NH:11][C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[CH:7]([CH:9]=[CH2:10])[CH2:8]1.[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[S:19](=[O:20])(=[O:21])([OH:22])[OH:23]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1([NH2:11])[CH:7]([CH:9]=[CH2:10])[CH2:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC1CC1(NC(=O)OC(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
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product
|
Smiles
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C=CC1CC1(N)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1([NH:11][C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[CH:7]([CH:9]=[CH2:10])[CH2:8]1.[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[S:19](=[O:20])(=[O:21])([OH:22])[OH:23]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1([NH2:11])[CH:7]([CH:9]=[CH2:10])[CH2:8]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CC1CC1(NC(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1CC1(N)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1([NH:11][C:12]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[CH:7]([CH:9]=[CH2:10])[CH2:8]1.[CH3:29][CH2:30][O:31][C:32]([CH3:33])=[O:34].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[S:19](=[O:20])(=[O:21])([OH:22])[OH:23]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1([NH2:11])[CH:7]([CH:9]=[CH2:10])[CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CC1CC1(NC(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1CC1(N)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |